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For Researchers, Scientists, and Drug Development Professionals

Introduction to Automated Radiosynthesis
The use of Fluorine-18 (¹⁸F) in positron emission tomography (PET) has revolutionized

diagnostic imaging in oncology, neurology, and cardiology.[1] The short half-life of ¹⁸F (109.7

minutes) necessitates rapid and efficient radiosynthesis of the desired radiopharmaceutical.

Automated synthesis modules are essential for the modern production of PET tracers, offering

significant advantages over manual methods, including enhanced operator safety, improved

reproducibility, and compliance with Good Manufacturing Practice (GMP) guidelines.[2][3][4]

These modules perform a sequence of chemical reactions, purifications, and formulation steps

in a shielded environment ("hot cell").

This document provides detailed application notes and protocols for the automated synthesis of

several key ¹⁸F-labeled radiopharmaceuticals using commercially available modules.

Overview of Commercial Automated Synthesis
Modules
A variety of automated synthesis modules are available, each with different features and levels

of flexibility. Many are initially designed for the high-volume production of 2-deoxy-2-[¹⁸F]fluoro-

D-glucose ([¹⁸F]FDG) but can be adapted for other tracers.[4]
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Module Manufacturer Key Features
Common
Applications

FASTlab™ 2 GE HealthCare

Cassette-based

system, designed for

high-throughput,

routine production.

Proven for high-

activity batches.[5]

[¹⁸F]FDG, [¹⁸F]NaF,

[¹⁸F]FMISO[5][6]

TRACERlab™ FX

Series
GE HealthCare

Versatile, non-

cassette "reagent-

based" system, highly

adaptable for research

and novel tracer

development.[4][7]

[¹⁸F]FDG, [¹⁸F]FLT,

[¹⁸F]FMISO,

[¹⁸F]NaF[7][8][9][10]

Synthera®+ IBA

Cassette-based

(IFP™) system that is

flexible and can be

interconnected to

perform complex

syntheses.[5][11]

[¹⁸F]FDG, [¹⁸F]FLT,

[¹⁸F]FMISO, [¹⁸F]FCH,

[⁶⁸Ga]Ga-peptides[11]

AllinOne Trasis

Universal, cassette-

based GMP-compliant

module designed for

versatility and

complex chemistries.

[4][12]

Wide variety of ¹⁸F-

tracers, including

peptide labeling.[3][4]

[13]

Explora® FDG4 Siemens

Designed for multi-

dose [¹⁸F]FDG

production, can be

modified for other

simple syntheses.[4]

[¹⁸F]FDG,

[¹⁸F]NaF[14]
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General Workflow for Automated ¹⁸F-
Radiopharmaceutical Synthesis
The automated synthesis of most ¹⁸F-radiopharmaceuticals via nucleophilic substitution follows

a common multi-step workflow. This process begins with the delivery of aqueous [¹⁸F]fluoride

from a cyclotron and concludes with a sterile, injectable product ready for quality control.
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Fig. 1: General workflow for automated nucleophilic ¹⁸F-radiosynthesis.
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Application Note 1: Automated Synthesis of
[¹⁸F]FDG
Tracer: 2-deoxy-2-[¹⁸F]fluoro-D-glucose ([¹⁸F]FDG) Application: Oncology, Neurology,

Cardiology Imaging

Protocol: This protocol is based on the nucleophilic substitution method developed by

Hamacher et al. and is widely used on various automated synthesizers.[15]

1. Experimental Protocol ([¹⁸F]FDG)

Fluoride Trapping & Elution: Aqueous [¹⁸F]fluoride is delivered from the cyclotron and passed

through a quaternary methylammonium (QMA) anion exchange cartridge to trap the [¹⁸F]F⁻.

The [¹⁸O]H₂O is recovered.

Elution & Drying: The trapped [¹⁸F]F⁻ is eluted into the reactor vessel using a solution of

Kryptofix 2.2.2® (K222) and potassium carbonate in acetonitrile/water.

Azeotropic Drying: The water is removed via azeotropic distillation under vacuum or inert gas

flow by heating the mixture with additional acetonitrile. This step is critical as water inhibits

the nucleophilic substitution.[15]

Radiolabeling: The precursor, 1,3,4,6-tetra-O-acetyl-2-O-trifluoromethanesulfonyl-β-D-

mannopyranose (mannose triflate), dissolved in anhydrous acetonitrile, is added to the dried

[K/K222]⁺[¹⁸F]⁻ complex. The reaction mixture is heated (e.g., 85-120°C) for several minutes

to facilitate the substitution reaction.[15]

Hydrolysis: The protecting acetyl groups are removed by hydrolysis. This is typically

achieved by adding hydrochloric acid (HCl) and heating. Basic hydrolysis is also possible.

[16]

Purification: The crude product is passed through a series of solid-phase extraction (SPE)

cartridges. Typically, an alumina cartridge is used to remove unreacted [¹⁸F]fluoride, and a

C18 cartridge can be used to remove the K222 and partially hydrolyzed intermediates.[15]

Formulation: The purified [¹⁸F]FDG is eluted from the purification cartridges into a collection

vial containing a sterile, buffered saline solution.
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Sterile Filtration: The final solution is passed through a 0.22 µm sterile filter into a sterile,

pyrogen-free final product vial.

2. Synthesis Data ([¹⁸F]FDG)

Parameter
F300E
Synthesizer[17][18]

MPS-100
Synthesizer[17][18]

FASTlab 2[5]

Precursor Mannose Triflate Mannose Triflate Mannose Triflate

Radiochemical Yield

(RCY)
~60% (EOB) ~45% (EOB) 78% ± 3% (EOS)

Synthesis Time ~25 min ~35 min < 30 min

Radiochemical Purity

(RCP)
>95% >95% >99%

Purification Method SPE SPE SPE (Cassette-based)

EOB: End of Bombardment; EOS: End of Synthesis

3. Workflow Diagram ([¹⁸F]FDG Synthesis)
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Fig. 2: Automated synthesis workflow for [¹⁸F]FDG.
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Application Note 2: Automated Synthesis of
[¹⁸F]Sodium Fluoride
Tracer: [¹⁸F]Sodium Fluoride ([¹⁸F]NaF) Application: Bone Imaging (Metastases, Fractures)

Protocol: The production of [¹⁸F]NaF is significantly simpler than other ¹⁸F-tracers as no

complex chemical synthesis is required. The goal is to isolate the [¹⁸F]fluoride ion from the

target water and formulate it as a sterile sodium salt solution.

1. Experimental Protocol ([¹⁸F]NaF)

Fluoride Delivery: [¹⁸F]fluoride in [¹⁸O]H₂O is delivered from the cyclotron directly to the

synthesis module.[8]

Trapping: The solution is passed through a QMA-light Sep-Pak cartridge to trap the

[¹⁸F]fluoride.[8]

Washing: The cartridge is washed with Sterile Water for Injection to remove any residual

[¹⁸O]H₂O.[8]

Drying: The cartridge is dried with a stream of sterile argon or nitrogen gas.[8]

Elution & Formulation: The [¹⁸F]fluoride is eluted from the cartridge directly with 0.9% Sodium

Chloride for Injection, USP (sterile saline) into the collection vial.[8]

Sterile Filtration: The final solution is passed through a 0.22 µm sterile filter into the final

product vial.

2. Synthesis Data ([¹⁸F]NaF)
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Parameter
Modified Tracerlab FX-
FN[8]

Explora FDG4[14]

Precursor N/A N/A

Radiochemical Yield (RCY) >95% >90%

Synthesis Time ~10 min ~10 min

Radiochemical Purity (RCP) >99% >98%

Purification Method SPE SPE

3. Workflow Diagram ([¹⁸F]NaF Synthesis)
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Fig. 3: Automated synthesis workflow for [¹⁸F]NaF.

Application Note 3: Automated Synthesis of [¹⁸F]FLT
Tracer: 3'-deoxy-3'-[¹⁸F]fluorothymidine ([¹⁸F]FLT) Application: Tumor Proliferation Imaging
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Protocol: This protocol describes an optimized synthesis using a non-basic phase-transfer

catalyst, which simplifies purification.[10][19]

1. Experimental Protocol ([¹⁸F]FLT) on GE TRACERlab FX N Pro

Fluoride Preparation: [¹⁸F]F⁻ is trapped on a QMA cartridge and eluted into the reactor with a

solution of tetrabutylammonium tosylate (TBAOTs) in ethanol. The solvent is evaporated.

Radiolabeling: The precursor, 3-N-Boc-5'-O-dimethoxytrityl-3'-O-nosyl-thymidine, dissolved

in acetonitrile, is added to the dried [¹⁸F]F-TBA complex. The mixture is heated (e.g., 110°C

for 10 min) to perform the radiofluorination.[10][19]

Hydrolysis: The Boc and DMT protecting groups are removed by adding hydrochloric acid

(HCl) and heating (e.g., 110°C for 5 min).

Neutralization & Purification: The reaction is cooled and neutralized with sodium hydroxide

(NaOH). The crude mixture is then purified using a solid-phase extraction (SPE) method, for

example, using an OASIS HLB cartridge followed by an Alumina N cartridge.[10][19] This

avoids the need for HPLC purification.

Formulation: The purified [¹⁸F]FLT is eluted from the SPE cartridges.

Final Formulation & Filtration: The product is formulated in saline containing a small

percentage of ethanol and is passed through a 0.22 µm sterile filter.[19]

2. Synthesis Data ([¹⁸F]FLT)
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Parameter
GE TRACERlab FX N Pro (Optimized SPE)
[10][19]

Precursor
3-N-Boc-5′-O-DMT-3′-O-nosyl thymidine (4.0

mg)

Radiochemical Yield (RCY) 16 ± 2% (decay-corrected)

Synthesis Time < 55 min

Radiochemical Purity (RCP) >99%

Purification Method SPE (OASIS HLB and Alumina N cartridges)

3. Workflow Diagram ([¹⁸F]FLT Synthesis)
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Fig. 4: Automated synthesis workflow for [¹⁸F]FLT.
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Application Note 4: Automated Synthesis of
[¹⁸F]FMISO
Tracer: [¹⁸F]Fluoromisonidazole ([¹⁸F]FMISO) Application: Hypoxia Imaging in Tumors

Protocol: This protocol describes a fully automated, one-pot synthesis on a modified

commercial module using an appropriate precursor.[6][9]

1. Experimental Protocol ([¹⁸F]FMISO) on Modified Tracerlab FX F-N

Fluoride Preparation: [¹⁸F]F⁻ is trapped and dried azeotropically in the reactor with

K222/K₂CO₃ as described for [¹⁸F]FDG.

Radiolabeling: The precursor, 1-(2'-nitro-1'-imidazolyl)-2-O-tetrahydropyranyl-3-O-p-

toluenesulphonylpropanediol (NITTP), is added to the reactor in anhydrous acetonitrile. The

reaction is heated (e.g., 100°C for 10 min) to form the ¹⁸F-labeled intermediate.[9][20]

Hydrolysis: The reaction is cooled, and hydrochloric acid (1 M HCl) is added. The mixture is

heated again to remove the tetrahydropyranyl (THP) protecting group.[9]

Purification: The crude product is purified using SPE cartridges instead of HPLC. This

simplifies the process and reduces synthesis time. The purification train may involve passing

the neutralized solution through C18 and alumina cartridges.[6][9]

Formulation & Filtration: The purified [¹⁸F]FMISO is collected, formulated in a suitable buffer,

and passed through a 0.22 µm sterile filter.

2. Synthesis Data ([¹⁸F]FMISO)
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Parameter
Modified Tracerlab
FX F-N[9]

Modified FDG
Module[21]

FASTlab (in-house
cassette)[6]

Precursor NITTP Tosylate Precursor NITTP

Radiochemical Yield

(RCY)

>40% (non-decay

corrected)
58.5 ± 3.5% (EOS) 39%

Synthesis Time < 40 min 60 ± 5 min < 50 min

Radiochemical Purity

(RCP)
>95% >98% >99%

Purification Method SPE HPLC SPE

3. Workflow Diagram ([¹⁸F]FMISO Synthesis)
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Fig. 5: Automated synthesis workflow for [¹⁸F]FMISO.
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After synthesis, all radiopharmaceuticals must undergo rigorous quality control (QC) testing to

ensure they are safe and effective for clinical use, in compliance with pharmacopeia

monographs (e.g., USP, EP).[15][22][23]

Key QC Tests:

Appearance: The final product should be a clear, colorless solution, free of particulate matter.

pH: Must be within a physiologically acceptable range (typically 4.5 - 7.5).

Radionuclidic Identity & Purity: Confirmed by measuring the half-life (approx. 109.7 min for

¹⁸F) and identifying the characteristic 511 keV gamma-ray peak.[15]

Radiochemical Purity (RCP): Determines the percentage of the total radioactivity in the

desired chemical form. It is typically measured using radio-TLC or radio-HPLC.[15][24]

Chemical Purity: Measures the concentration of non-radioactive chemical impurities, such as

the precursor, byproducts, or catalysts (e.g., Kryptofix 222). This is usually done by HPLC

with a UV detector.

Residual Solvents: The concentration of solvents used in the synthesis (e.g., acetonitrile,

ethanol) must be below specified limits, typically measured by gas chromatography (GC).

Bacterial Endotoxins: Tested to ensure the product is free from pyrogens using the Limulus

Amebocyte Lysate (LAL) test.

Sterility: Confirms the absence of microbial contamination. This test requires a longer

incubation period, so the product is often released for use before results are final.[15]

Logical QC Workflow:
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Fig. 6: Logical relationship of quality control tests for product release.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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for-18f-labeled-radiopharmaceuticals]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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